molecular formula C14H10O B1203596 (1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene CAS No. 66226-25-3

(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene

Cat. No.: B1203596
CAS No.: 66226-25-3
M. Wt: 194.23 g/mol
InChI Key: ALTXUIJFJAHUPS-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene is a chiral epoxide derived from phenanthrene. This compound is notable for its unique stereochemistry, which can significantly influence its chemical behavior and interactions. The compound’s structure includes an epoxide ring, which is a three-membered cyclic ether, making it highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, dihydro derivatives, and various substituted phenanthrene derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing natural products.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene exerts its effects involves its high reactivity due to the strained epoxide ring. This ring can undergo ring-opening reactions, which are often catalyzed by acids, bases, or enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene: The enantiomer of the compound, which has different stereochemistry and potentially different reactivity and biological activity.

    1,2-dihydroxyphenanthrene: A diol derivative that can be formed by the oxidation of the epoxide.

    Phenanthrene: The parent hydrocarbon from which the epoxide is derived.

Uniqueness

(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and in studying the effects of chirality in chemical and biological systems.

Properties

CAS No.

66226-25-3

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene

InChI

InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m1/s1

InChI Key

ALTXUIJFJAHUPS-KGLIPLIRSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]4[C@H]3O4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene
Reactant of Route 2
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene
Reactant of Route 3
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene
Reactant of Route 4
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene
Reactant of Route 5
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene
Reactant of Route 6
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.